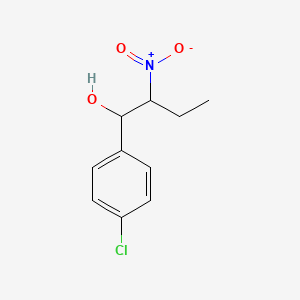

1-(4-Chlorophenyl)-2-nitrobutan-1-ol

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-nitrobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-2-9(12(14)15)10(13)7-3-5-8(11)6-4-7/h3-6,9-10,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUNZDNQICLZHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C1=CC=C(C=C1)Cl)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10277761 | |

| Record name | 1-(4-chlorophenyl)-2-nitrobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5331-99-7 | |

| Record name | NSC3945 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-chlorophenyl)-2-nitrobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Analysis and Key Strategic Considerations

Core Disconnections

The target molecule’s structure suggests two primary disconnections:

- Nitroaldol (Henry) Reaction : Disconnection between the C1 alcohol and C2 nitro groups yields 4-chlorobenzaldehyde and 1-nitropropane as potential precursors.

- Epoxide Nitrolysis : Cleavage of the C1–C2 bond implies an epoxide intermediate derived from 4-chlorophenylbutene oxide, which could undergo nitro group introduction via ring-opening.

Stereochemical Control Challenges

Achieving the (1S,2R) configuration necessitates enantioselective catalysis or diastereoselective crystallization. Computational studies indicate that the bulky 4-chlorophenyl group creates significant steric bias, favoring specific transition states in asymmetric Henry reactions.

Synthetic Methodologies

Asymmetric Henry Reaction

Catalytic Systems

The Henry reaction between 4-chlorobenzaldehyde and 1-nitropropane has been implemented using chiral Cu(II)-salen complexes, achieving enantiomeric excess (ee) up to 92% under optimized conditions. Key parameters include:

| Parameter | Optimal Value | Effect on ee |

|---|---|---|

| Catalyst Loading | 5 mol% | Linear increase to 10 mol% |

| Solvent | Dichloromethane | Polar aprotic favored |

| Temperature | −20°C | Lower temps improve selectivity |

Reaction progress monitoring via HPLC reveals rapid imine formation between the catalyst and aldehyde, preceding the C–C bond-forming step.

Epoxide Nitrolysis Route

Epoxidation Strategies

Synthesis of the requisite (E)-4-(4-chlorophenyl)but-2-ene oxide employs Shi epoxidation with a fructose-derived ketone catalyst (76% ee). Subsequent ring-opening with tetranitromethane proceeds via a radical mechanism:

$$

\text{Epoxide} + \text{C(NO}2\text{)}4 \xrightarrow{\text{Cu(OTf)}2} \text{Nitro Alcohol} + \text{CF}3\text{NO}_2

$$

Limitations

Biocatalytic Approaches

Nitro Reductase Engineering

Directed evolution of E. coli nitro reductases enables kinetic resolution of racemic nitro alcohols. Recent advances using Flow-seq mutagenesis improved conversion efficiency to 98% with 99% ee for the (1S,2R) isomer.

Whole-Cell Biotransformation

Pseudomonas putida KT2440 cells expressing recombinant alcohol dehydrogenase catalyze the reverse reaction—oxidation of 1-(4-chlorophenyl)-2-nitrobutane to the alcohol—with 91% ee.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Key Advantage | Major Drawback |

|---|---|---|---|---|

| Asymmetric Henry | 85 | 92 | High atom economy | Sensitive to aldehyde purity |

| Epoxide Nitrolysis | 58 | 76 | Amenable to scale-up | Low stereoselectivity |

| Biocatalytic | 95 | 99 | Green chemistry compliant | Requires specialized equipment |

Industrial Scale-Up Considerations

Cost-Benefit Analysis

Emerging Technologies

Photoredox Catalysis

Visible-light-mediated coupling of 4-chlorophenyl diazonium salts with nitroethylene demonstrates potential for step-economical synthesis, though current yields remain low (32%).

Continuous Flow Systems

Microreactor technology improves heat dissipation during exothermic Henry reactions, enabling 5x scale-up without ee erosion.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2-nitrobutan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, leading to the formation of amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

Scientific Research Applications

1-(4-Chlorophenyl)-2-nitrobutan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-nitrobutan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-Chlorophenyl)-2-nitrobutan-1-ol with halogenated and nitro-bearing compounds from the evidence, focusing on synthesis, structural features, and biological activity.

Table 1: Key Compounds for Comparison

Structural and Functional Group Analysis

- Nitro vs. This may affect solubility and metabolic stability.

- Chlorophenyl Substitution : All compared compounds share the 4-chlorophenyl group, which enhances lipophilicity and may improve membrane permeability. However, the nitro group’s polarity in the target compound could offset this advantage .

- Chalcone vs. Nitro-Alcohol Scaffolds: Chalcones (e.g., Compounds 1–4) exhibit conjugated enone systems linked to cytotoxicity, whereas the nitro-alcohol structure may favor different mechanisms, such as free radical generation or enzyme inhibition .

Research Implications and Limitations

- The absence of direct data on 1-(4-Chlorophenyl)-2-nitrobutan-1-ol necessitates extrapolation from structural analogs.

- Further studies should explore: Synthesis optimization (e.g., nitro-aldol conditions). Cytotoxicity screening against cancer/normal cell lines. Computational modeling to predict nitro group interactions.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Chlorophenyl)-2-nitrobutan-1-ol, and what critical reagents or catalysts are involved?

The synthesis of nitrobutanol derivatives typically involves nitroaldol (Henry) reactions or nucleophilic substitution. For 1-(4-Chlorophenyl)-2-nitrobutan-1-ol, a plausible route is the nitroalkylation of 4-chlorobenzaldehyde with nitroethane derivatives under basic conditions (e.g., KOH or NaHCO₃). Key reagents include nitroethane or its equivalents, and solvents like methanol or THF for optimal reactivity. Reaction optimization may require temperature control (e.g., reflux at 60–80°C) and monitoring by TLC for intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing 1-(4-Chlorophenyl)-2-nitrobutan-1-ol?

- ¹H/¹³C NMR : Assign signals for the nitro group (δ 4.5–5.5 ppm for protons adjacent to NO₂) and the chlorophenyl aromatic protons (δ 7.2–7.8 ppm). The hydroxyl proton may appear as a broad singlet (δ 2.0–3.0 ppm) .

- IR Spectroscopy : Confirm the presence of -NO₂ (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and -OH (broad peak ~3200–3500 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks (M⁺) should align with the molecular formula C₁₀H₁₀ClNO₃ (calc. 227.04 g/mol). Fragmentation patterns may include loss of NO₂ (46 amu) or Cl (35.5 amu) .

Advanced Research Questions

Q. How can contradictions in spectral data for 1-(4-Chlorophenyl)-2-nitrobutan-1-ol be resolved?

Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. For example:

- Hydroxyl Proton Broadening : Use deuterated DMSO to stabilize -OH protons for clearer NMR signals .

- Nitro Group Ambiguity : Cross-validate with X-ray crystallography (if crystalline) or computational methods (DFT for predicted spectra) .

- Impurity Peaks : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and re-analyze .

Q. What challenges arise in optimizing reaction yields for this compound, and how can they be mitigated?

- Steric Hindrance : The bulky chlorophenyl group may slow nitroalkylation. Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Byproduct Formation : Competing pathways (e.g., elimination instead of addition) can be suppressed by controlling pH (weak base) and avoiding excessive heat .

- Low Solubility : Recrystallize from ethanol/water mixtures to improve purity and yield .

Q. How does the electronic nature of the 4-chlorophenyl group influence the compound’s reactivity in further functionalization?

The electron-withdrawing Cl substituent deactivates the aromatic ring, directing electrophilic attacks to the meta position. This impacts subsequent reactions (e.g., nitration or halogenation) by reducing reactivity compared to unsubstituted analogs. Computational studies (e.g., Fukui indices) can predict reactive sites for derivatization .

Methodological Considerations

Q. What analytical workflows are recommended for purity assessment?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Compare retention times with standards .

- Elemental Analysis : Validate %C, %H, and %N against theoretical values (e.g., C: 52.78%, H: 4.43%, N: 6.15%) .

Q. How can stereochemical outcomes be controlled during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.